Product packaging for FERROCENEACETONITRILE(Cat. No.:CAS No. 1316-91-2)

FERROCENEACETONITRILE

Cat. No.: B1143365
CAS No.: 1316-91-2
M. Wt: 225.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FERROCENEACETONITRILE is a useful research compound. Its molecular formula is C12H11FeN 10* and its molecular weight is 225.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1316-91-2

Molecular Formula

C12H11FeN 10*

Molecular Weight

225.07

Origin of Product

United States

Historical Trajectory and Evolution of Ferrocene Chemistry in Academic Contexts

The field of organometallic chemistry was irrevocably transformed by the serendipitous discovery of ferrocene (B1249389), Fe(C₅H₅)₂, in 1951. nih.gov Independently synthesized by two research groups, its remarkable stability was initially puzzling to chemists. nih.govdoi.org The elucidation of its "sandwich" structure, where an iron atom is situated between two parallel cyclopentadienyl (B1206354) rings, by Geoffrey Wilkinson, Ernst Otto Fischer, and Robert Burns Woodward, was a groundbreaking moment in chemical bonding theory. daneshyari.com This novel structure, which fulfilled the 18-electron rule, explained its unexpected stability and aromatic character. doi.orgdaneshyari.com

The discovery sparked an explosion of research into "metallocenes," analogous sandwich compounds with other metals, and laid the groundwork for a deeper understanding of metal-ligand interactions. nih.govtandfonline.com The significance of this discovery was underscored by the awarding of the 1973 Nobel Prize in Chemistry to Wilkinson and Fischer for their pioneering work. nih.gov The subsequent exploration of ferrocene's reactivity, particularly its ability to undergo electrophilic aromatic substitution reactions similar to benzene, opened the door to a vast array of functionalized derivatives, including Ferroceneacetonitrile. researchgate.net This rich history of discovery and theoretical advancement provided the essential foundation for the development and study of ferrocene-based building blocks in modern chemistry. nih.gov

Significance of Ferroceneacetonitrile As a Synthetic Precursor and Advanced Building Block

Ferroceneacetonitrile stands out as a particularly useful derivative due to the synthetic versatility of its nitrile group. This functional group can be readily transformed into other valuable moieties, such as amines and carboxylic acids, making this compound a key intermediate in the synthesis of more complex ferrocene-containing molecules. Its role as a precursor is pivotal in creating a diverse range of compounds with applications in catalysis and materials science.

The nitrile group can be reduced to an amine, providing access to 2-ferrocenylethylamine (B1232078). This transformation is typically achieved using a reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.net The resulting amine is a valuable building block for constructing larger molecules, including ligands for catalysis and biologically active compounds. Conversely, the hydrolysis of the nitrile group yields ferroceneacetic acid, another important synthetic intermediate. researchgate.netsigmaaldrich.com Ferroceneacetic acid and its derivatives have been investigated for their potential as antitumor agents and as catalysts in various organic reactions. sigmaaldrich.com

Below is a table summarizing some of the key synthetic transformations of this compound:

ReactantReagents and ConditionsProductSignificance of Product
This compoundLiAlH₄ in THF, reflux2-FerrocenylethylaminePrecursor for ligands and bioactive molecules. researchgate.net
This compoundAcid or base-catalyzed hydrolysisFerroceneacetic AcidIntermediate for pharmaceuticals and catalysts. researchgate.netsigmaaldrich.com
This compoundPyrolysis with a ferrocene (B1249389) catalystNitrogen-Doped Carbon NanotubesAdvanced materials with unique electronic and mechanical properties. researchgate.netresearchgate.net

One of the most significant applications of this compound is as a precursor for the synthesis of nitrogen-doped carbon nanotubes (N-CNTs). researchgate.netresearchgate.net In this process, a solution of this compound and a catalyst, often ferrocene itself, is subjected to high temperatures (typically 800-950°C) via methods like spray pyrolysis or chemical vapor deposition. nih.govtandfonline.comresearchgate.net The this compound serves as both a carbon and a nitrogen source, leading to the formation of N-CNTs with unique "bamboo-like" structures. researchgate.net The incorporation of nitrogen atoms into the carbon lattice of the nanotubes alters their electronic properties, making them promising materials for applications in electronics and catalysis. nih.gov

Scope and Research Imperatives in Ferroceneacetonitrile Studies

Novel Synthetic Approaches to this compound

The synthesis of this compound can be broadly categorized into methods involving the direct functionalization of the ferrocene core and those that rely on the conversion of a pre-functionalized ferrocene precursor.

Direct Functionalization Strategies

Directly introducing the acetonitrile (B52724) (-CH₂CN) group onto the cyclopentadienyl (B1206354) ring of ferrocene in a single step is a significant synthetic challenge. Electrophilic aromatic substitution reactions, such as the Friedel-Crafts reaction, are common for functionalizing ferrocene. vernier.comthermofisher.com However, the direct introduction of an acetonitrile group via this method is not a standard procedure. Research into C-H activation and functionalization of ferrocene is an active area, which may in the future provide more direct routes to compounds like this compound. rsc.org These advanced methods aim to bypass traditional multi-step sequences, offering more efficient and atom-economical pathways.

Precursor-Based Synthesis Routes (e.g., from α-Chloroacetylferrocene)

A more established and widely utilized method for synthesizing this compound involves a precursor-based approach. This typically begins with the Friedel-Crafts acylation of ferrocene to produce an intermediate that is then converted to the final product. A key precursor in this context is α-chloroacetylferrocene. researchgate.netresearchgate.net

The synthesis proceeds in two main steps:

Friedel-Crafts Acylation: Ferrocene is acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield α-chloroacetylferrocene. researchgate.netresearchgate.net

Nucleophilic Substitution: The resulting α-chloroacetylferrocene is then treated with a cyanide salt, such as potassium or sodium cyanide. chemguide.co.ukchemistrystudent.com The cyanide ion acts as a nucleophile, displacing the chloride to form an intermediate which is subsequently reduced to yield this compound. The reaction is typically performed in an ethanolic solvent under reflux conditions to prevent the formation of hydrolysis byproducts. chemguide.co.ukchemistrystudent.com

Table 1: Precursor-Based Synthesis of this compound

StepReactantsReagents/ConditionsProduct
1Ferrocene, Chloroacetyl chlorideLewis Acid (e.g., AlCl₃)α-Chloroacetylferrocene
2α-ChloroacetylferroceneKCN or NaCN, Ethanol, RefluxThis compound

Mechanistic Studies of this compound Formation

The mechanism for the precursor-based synthesis is well-understood within the framework of classical organic reactions. The initial Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution, where an acylium ion is generated and attacked by the electron-rich cyclopentadienyl ring of ferrocene. aiinmr.com

The subsequent conversion of α-chloroacetylferrocene to this compound follows a nucleophilic substitution pathway. ibchem.com The reaction between the halogenated precursor and the cyanide ion is a classic example of an Sₙ2 mechanism. chemguide.co.uk The nucleophilic cyanide ion attacks the electrophilic carbon atom bonded to the chlorine, leading to a transition state where both the cyanide and the chloride are partially bonded to the carbon. chemguide.co.uk Finally, the chloride ion is expelled as the leaving group, resulting in the formation of the new carbon-carbon bond and yielding the nitrile product. youtube.com

Derivatization and Functionalization Reactions of this compound

This compound's bifunctional nature allows for a variety of chemical modifications at both the nitrile group and the ferrocene core.

Reactions Involving the Nitrile Moiety

The nitrile group of this compound can be transformed into other valuable functional groups, mirroring the reactivity of standard organic nitriles.

Reduction to Primary Amines: The nitrile can be reduced to a primary amine, (2-ferrocenylethyl)amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This reaction provides a route to ferrocene-containing amines, which are important ligands and synthons.

Hydrolysis to Carboxylic Acids: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to form ferrocenylacetic acid. This transformation proceeds through an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile's carbon-nitrogen triple bond. organic-chemistry.orgwikipedia.org This reaction, after an aqueous workup, yields ferrocenyl ketones, providing a powerful method for C-C bond formation and the synthesis of more complex ferrocene derivatives. chem-station.com

Table 2: Key Transformations of the Nitrile Moiety in this compound

Reaction TypeReagent(s)Product
ReductionLithium aluminum hydride (LiAlH₄)(2-Ferrocenylethyl)amine
HydrolysisH₃O⁺ or OH⁻/H₂OFerrocenylacetic acid
Grignard ReactionR-MgX, then H₃O⁺Ferrocenyl Ketone

Modifications of the Ferrocenyl Core

The ferrocene nucleus itself, particularly the unsubstituted cyclopentadienyl ring, remains reactive towards electrophilic substitution. The -CH₂CN substituent on one ring deactivates it slightly compared to ferrocene, directing subsequent substitutions primarily to the unsubstituted ring. thermofisher.com

A common modification is a second Friedel-Crafts acylation. vernier.comutahtech.edu Reacting this compound with an acyl chloride and a Lewis acid catalyst can introduce an acyl group onto the second cyclopentadienyl ring, leading to 1,1'-disubstituted ferrocene derivatives. This allows for the construction of heteroannularly substituted ferrocenes with diverse functionalities, expanding the library of available ferrocene-based compounds for various applications.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govwikipedia.orgpurdue.edu While the direct participation of this compound in well-known MCRs like the Ugi, Passerini, or Biginelli reactions is not extensively documented in the reviewed literature, the versatile reactivity of other ferrocene derivatives in such transformations suggests a high potential for this compound's application. nih.govmdpi.comnih.govtaylorfrancis.comrsc.orgbeilstein-journals.orginfona.plwikipedia.orgorganic-chemistry.orgnih.govnih.govorganic-chemistry.orgnih.govyoutube.comthieme-connect.de

For instance, ferrocenecarboxaldehyde and acylated ferrocenes have been successfully employed in the Biginelli reaction to synthesize ferrocene-containing dihydropyrimidines. wikipedia.orgmdpi.com One study reported a one-pot synthesis of para-substituted phenyl-6-ferrocenyl 3,4-dihydropyrimidine derivatives with varying yields by reacting substituted benzaldehydes, acylated ferrocene, and urea. mdpi.com This suggests that the carbonyl group of an appropriately modified this compound derivative could potentially participate in similar condensations.

The Passerini and Ugi reactions, which are powerful tools for generating peptide-like structures, frequently utilize aldehydes, isocyanides, carboxylic acids, and amines. wikipedia.orgnih.govnih.govnih.govyoutube.comwikipedia.org The isocyanide functional group is particularly central to these transformations. nih.gov Given that the nitrile group of this compound can be chemically transformed, it is plausible that a derivative of this compound could be designed to act as one of the key components in these MCRs, leading to the synthesis of novel ferrocenyl-peptidomimetics.

The following table summarizes examples of multi-component reactions involving other ferrocene derivatives, highlighting the potential for this compound to be used in similar synthetic strategies.

MCR TypeFerrocene ReactantOther ReactantsProduct TypeReference
BiginelliAcylated FerroceneSubstituted Benzaldehyde, UreaFerrocenyl Dihydropyrimidine mdpi.com
BiginelliFormylferrocene1,3-Dioxo-components, UreaFerrocene-containing Dihydropyrimidines infona.pl

Interactive Data Table: Examples of Ferrocene-based Multi-component Reactions (This table is based on data for ferrocene derivatives other than this compound, illustrating potential reaction pathways.)

Note: Due to a lack of specific examples in the reviewed literature, the above discussion on multi-component reactions of this compound is based on the reactivity of analogous ferrocene compounds.

Reaction Mechanisms and Kinetic Studies Involving this compound

The electrochemical behavior of ferrocene and its derivatives is a cornerstone of their utility, particularly the reversible one-electron oxidation of the iron center from Fe(II) to Fe(III). umb.edumdpi.com The electron transfer processes of ferrocene have been extensively studied, often in an acetonitrile solvent, providing a framework to understand the reactivity of this compound. umb.eduresearchgate.netresearchgate.netresearchgate.netutexas.eduacs.orgresearchgate.netacs.org

Cyclic voltammetry studies of ferrocene in acetonitrile reveal a quasi-reversible one-electron transfer process for the Fc/Fc⁺ couple. umb.eduresearchgate.netresearchgate.netresearchgate.net The kinetics of this electron transfer can be influenced by factors such as the electrode material and the presence of supporting electrolytes. researchgate.netresearchgate.net While the fundamental redox process for this compound is expected to be similar, the presence of the electron-withdrawing acetonitrile substituent on the cyclopentadienyl ring is likely to influence the redox potential and electron transfer kinetics.

Kinetic studies on various ferrocene derivatives have shown that the heterogeneous electron transfer rate constants are dependent on the hydrodynamic radii of the molecules and the solvent's longitudinal dielectric relaxation time. purdue.eduresearchgate.net For ferrocene itself in acetonitrile, a standard rate constant (k⁰) of approximately 1.0 ± 0.2 cm s⁻¹ has been reported. researchgate.net It can be inferred that the size and polarity of the acetonitrile group in this compound would similarly affect its electron transfer kinetics.

The following table presents key electrochemical parameters for ferrocene in an acetonitrile environment, which can serve as a baseline for predicting the behavior of this compound.

ParameterValueConditionsReference
E°' (Fc⁺/Fc)~ +0.4 V vs. SCEAcetonitrile, supporting electrolyte umb.edu
k⁰~1.0 cm/sAcetonitrile, Pt electrode researchgate.net
Diffusion Coefficient (D)~1.7 x 10⁻⁵ cm²/sAcetonitrile, 0.5 M TBABF₄ utexas.edu

Interactive Data Table: Electrochemical Data for Ferrocene in Acetonitrile

Ligand exchange reactions are a fundamental aspect of organometallic chemistry, and ferrocene can undergo substitution of one of its cyclopentadienyl (Cp) rings with other aromatic ligands in the presence of a Lewis acid catalyst like aluminum chloride. scirp.orgilpi.com The reaction mechanism typically involves the abstraction of a Cp ring from the iron center, followed by coordination of the new aromatic ligand. scirp.org The nature of the substituents on the incoming aromatic ligand can significantly affect the reaction's efficiency. scirp.org

In the context of this compound, the nitrile group presents an additional coordination site. The nitrogen atom of the nitrile can act as a ligand, coordinating to metal centers to form coordination compounds. ncert.nic.in This coordination ability could lead to the formation of novel mono- or polynuclear complexes where this compound acts as a ligand. The electronic properties of the ferrocene moiety would, in turn, be influenced by this coordination. While specific studies on ligand exchange involving the displacement of the acetonitrile group or the Cp ring of this compound were not prominent in the reviewed literature, the general principles of ferrocene chemistry suggest these as plausible reaction pathways. wikipedia.orgdalalinstitute.comlibretexts.orglibretexts.org

The choice of solvent can profoundly impact the rate and outcome of chemical reactions by influencing the stability of reactants, transition states, and products. libretexts.orglibretexts.org For reactions involving charged species or polar intermediates, polar solvents are often crucial. The electron transfer reactions of ferrocene derivatives are a prime example where solvent effects are significant. purdue.eduacs.orgresearchgate.net

The use of acetonitrile as a solvent is particularly relevant for studying the electrochemistry of ferrocene and its derivatives. umb.eduresearchgate.netresearchgate.netresearchgate.netutexas.eduacs.orgresearchgate.net Acetonitrile is a polar aprotic solvent that can effectively solvate the ferrocenium cation (Fc⁺) formed during oxidation, thereby influencing the redox potential and the kinetics of the electron transfer process. acs.org Studies on ferrocene in various organic solvents have shown that the redox potential of the Fc/Fc⁺ couple can vary significantly, highlighting the role of solvent-solute interactions. acs.org

For this compound, being studied within an acetonitrile solvent environment creates a unique situation where the solvent molecules are chemically similar to the substituent on the ferrocene core. This could lead to specific solvent-solute interactions that might affect its reactivity in unique ways compared to other ferrocene derivatives. The polarity and coordinating ability of acetonitrile can stabilize charged intermediates that may form during reactions, potentially altering reaction pathways and product distributions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of ferrocene derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei within the molecule.

In the ¹H NMR spectrum of this compound, the protons on the cyclopentadienyl (Cp) rings and the methylene (B1212753) group provide distinct signals. The unsubstituted Cp ring typically shows a singlet, as all five protons are chemically equivalent due to the rapid rotation of the ring. magritek.com For the substituted Cp ring, the protons are no longer equivalent and give rise to more complex splitting patterns, usually observed as two multiplets. The methylene protons adjacent to the nitrile group and the Cp ring appear as a singlet.

¹³C NMR spectroscopy offers direct insight into the carbon skeleton. bhu.ac.in The carbon atoms of the unsubstituted Cp ring show a single resonance. The substituted Cp ring displays distinct signals for the ipso-carbon (the carbon atom bonded to the substituent), and the other four carbons, which may appear as two or three separate signals depending on the symmetry. The methylene carbon and the nitrile carbon also exhibit characteristic chemical shifts.

Dynamic NMR studies can reveal information about conformational changes in ferrocene derivatives. For instance, variable-temperature NMR experiments can be used to study the rotation of the cyclopentadienyl rings and the barriers to these rotations. cdnsciencepub.comrsc.org This is particularly relevant for bridged ferrocenophanes, where ring rotation is hindered. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Ferrocene Derivatives

CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
Ferrocene¹H4.16sC₅H₅ magritek.com
Ferrocene¹³C68.2-C₅H₅ bhu.ac.in
4-Ferrocenyl-phenylboronic acid¹H7.43, 7.18dPhenyl H mdpi.com
4.78, 4.43, 4.18mSubstituted Cp H mdpi.com
[Fe(η-C₅H₅)(η-C₆H₆)]PF₆¹H4.39sC₅H₅ magritek.com
5.64sC₆H₆ magritek.com

Note: Specific NMR data for this compound can vary depending on the solvent and experimental conditions. The table provides a general reference for related structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and characterizing the bonding within this compound. These techniques probe the vibrational modes of the molecule.

The IR spectrum of ferrocene and its derivatives is characterized by several key absorption bands. scribd.comresearchgate.net The C-H stretching vibrations of the cyclopentadienyl rings are typically observed around 3100 cm⁻¹. The C-C stretching vibrations within the rings appear in the region of 1410 cm⁻¹ and 1108 cm⁻¹. scribd.com A characteristic band around 1000 cm⁻¹ is often attributed to the ring breathing mode. scribd.com For this compound, a sharp and intense band corresponding to the C≡N stretching vibration of the nitrile group is expected in the range of 2240-2260 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum. For instance, the symmetric ring breathing mode and the Fe-Cp stretching vibration are readily observed in the Raman spectra of ferrocenes.

Table 2: Characteristic Infrared Absorption Frequencies for Ferrocene Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Compound TypeReference
C-H Stretch (Cp)~3100General Ferrocenes scribd.com
C≡N Stretch2240 - 2260Nitrile Derivatives-
C-C Stretch (Cp)~1410, ~1108General Ferrocenes scribd.com
Ring Breathing~1000General Ferrocenes scribd.com
Diagnostic band for 1,1'-diacetylferrocene1113 - 1122Acetylated Ferrocenes chemicalpapers.com

Electronic Spectroscopy (UV-Vis, NIR) for Electronic Structure and Charge Transfer Investigation

Ultraviolet-visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are employed to study the electronic transitions within this compound and its derivatives. These transitions provide insights into the electronic structure and the possibility of intramolecular charge transfer (ICT). rsc.org

The UV-Vis spectrum of ferrocene typically displays two main absorption bands. nih.govresearchgate.net A low-intensity band around 440 nm is responsible for its characteristic orange color and is assigned to a d-d transition on the iron center. nih.gov A more intense band is observed in the UV region, around 325 nm. nih.gov Upon oxidation to the ferrocenium ion, the color of the solution changes, and new, intense charge-transfer bands appear in the visible and NIR regions. rsc.orgnih.gov

For ferrocene derivatives, the position and intensity of these absorption bands can be significantly influenced by the nature of the substituents. Electron-withdrawing or electron-donating groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (solvatochromism). researchgate.net In some cases, new bands corresponding to intramolecular charge transfer from the ferrocene unit to the substituent (or vice versa) can be observed, often in the NIR region. rsc.orgscispace.com

Table 3: UV-Vis Absorption Data for Ferrocene and its Derivatives in Acetonitrile

Compoundλmax (nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)Transition TypeReference
Ferrocene44295d-d nih.gov
32261- nih.gov
[Me₂Fc]⁺[TFSI]⁻647-Charge Transfer nih.gov
[Me₁₀Fc]⁺[TFSI]⁻778-Charge Transfer nih.gov

X-ray Diffraction Studies for Solid-State Architectures

Crystal structure analysis has been crucial in understanding the solid-state packing of ferrocene compounds and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. researchgate.net For example, the crystal structure of 1,2-(tetramethylene)-ferrocene revealed that the ipso carbon atoms of the substituted cyclopentadienyl ring are slightly further from the iron atom compared to the other carbon atoms. mdpi.com

The conformation of the cyclopentadienyl rings in the solid state can vary. While ferrocene itself adopts a staggered (D₅d) conformation at room temperature, it transitions to an eclipsed (D₅h) conformation at low temperatures. wikipedia.org The presence of substituents can influence the preferred conformation in the crystal lattice.

Advanced Mass Spectrometry for Molecular Characterization (e.g., LC/MS, LC/EC/MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation and identification of ferrocene derivatives in complex mixtures. scirp.orgscirp.org

Electrospray ionization (ESI) is a common ionization method used in LC-MS for the analysis of ferrocene compounds. scirp.orgscirp.org In positive ion mode, the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be observed. The fragmentation pattern in MS/MS experiments can provide valuable structural information.

Liquid Chromatography/Electrochemistry/Mass Spectrometry (LC/EC/MS) is a powerful hyphenated technique that has been applied to ferrocene derivatives. researchgate.netnih.gov In this method, the analyte is first separated by LC, then electrochemically oxidized or reduced in an electrochemical cell, and finally detected by MS. This approach is particularly useful for studying the redox behavior of ferrocenes and for enhancing the sensitivity and selectivity of the analysis. researchgate.netnih.gov

Iv. Theoretical and Computational Investigations of Ferroceneacetonitrile

Quantum Chemical Studies of Electronic Structure and Bonding (e.g., DFT, TDDFT)

Quantum chemical studies, particularly those using Density Functional Theory (DFT), have been pivotal in describing the electronic structure and bonding in ferrocene (B1249389) derivatives. DFT calculations provide a robust framework for understanding how the acetonitrile (B52724) substituent (–CH₂CN) modulates the electronic properties of the ferrocene core.

Electronic Configuration and Frontier Molecular Orbitals (FMOs): The electronic structure of ferroceneacetonitrile is characterized by the interaction between the iron (Fe) atom and the two cyclopentadienyl (B1206354) (Cp) rings. DFT studies on analogous ferrocene systems consistently show that the Highest Occupied Molecular Orbitals (HOMOs) are predominantly localized on the iron atom, having significant Fe 3d orbital character. sciensage.infonih.gov Conversely, the Lowest Unoccupied Molecular Orbitals (LUMOs) are typically centered on the cyclopentadienyl rings, exhibiting π-antibonding character. sciensage.infonih.gov This fundamental electronic arrangement dictates the molecule's behavior in redox reactions, where the first oxidation is an Fe(II)/Fe(III) process. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. sciensage.inforesearchgate.net The introduction of the electron-withdrawing acetonitrile group is expected to stabilize both frontier orbitals, with a potentially more pronounced effect on the LUMO, thereby tuning the HOMO-LUMO gap.

Influence of the Acetonitrile Substituent: The –CH₂CN group influences the electronic distribution through inductive and steric effects. DFT calculations, often employing hybrid functionals like B3LYP or B3PW91 with basis sets such as 6-311+G(d), are used to quantify these effects. nih.gov The nitrile group's electron-withdrawing nature is predicted to increase the oxidation potential of the ferrocene moiety compared to unsubstituted ferrocene, a common trend observed in ferrocene derivatives with similar functional groups. nih.gov

Time-Dependent DFT (TD-DFT) is employed to investigate the excited states of the molecule, which are crucial for understanding its photophysical properties. nih.gov These calculations can predict the energies of electronic transitions, such as the characteristic d-d transitions of the iron center and ligand-to-metal charge transfer (LMCT) bands. nih.govcore.ac.uk

Table 1: Representative Frontier Molecular Orbital (FMO) Analysis for a Substituted Ferrocene System based on DFT Calculations.
OrbitalTypical Energy (eV)Primary CharacterKey Atomic Contributions
LUMO+1-1.85π* (antibonding)Cyclopentadienyl Rings
LUMO-2.10π* (antibonding)Cyclopentadienyl Rings, Substituent
HOMO-5.45d (non-bonding)Fe (d_z², d_xy, d_x²-y²)
HOMO-1-5.50d (non-bonding)Fe (d_xz, d_yz)
HOMO-2-6.80π (bonding)Cyclopentadienyl Rings

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful method for mapping the potential energy surfaces of chemical reactions involving this compound, providing insights into reaction kinetics and mechanisms. DFT calculations are used to locate and characterize the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netmit.edu

This approach allows for the elucidation of reaction pathways, such as those involved in electron transfer, substitution reactions, or polymerization. For instance, in modeling an electron transfer event, calculations can determine the reorganization energy and driving force, which are key parameters in Marcus theory. Computational electrochemistry studies on similar ferrocene derivatives have shown that specific combinations of functionals and basis sets can effectively compute redox potentials with minimal deviation from experimental values. nih.gov

By calculating the energy barriers (activation energies) for different potential pathways, researchers can predict the most favorable reaction mechanism. researchgate.net For photocatalyzed reactions, computational models can help predict reactivity based on the frontier orbital energy match between reactants in their excited states. mit.edu These theoretical models, often combined with experimental kinetics, offer a comprehensive understanding of the molecule's reactivity. researchgate.netrsc.org

Simulation of Spectroscopic Properties

Computational methods are widely used to simulate and interpret the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental observations.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of this compound. researchgate.netuit.no By computing the Hessian matrix (second derivatives of energy), one can obtain the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. uit.no Comparing the calculated spectrum with the experimental one aids in the assignment of specific vibrational modes to observed bands. researchgate.net Such studies on ferrocene derivatives have demonstrated that methods like B3LYP can yield results that are in excellent agreement with experimental data. researchgate.netresearchgate.net

Electronic Spectroscopy (UV-Vis): TD-DFT is the primary tool for simulating UV-Vis absorption spectra. nih.gov It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For ferrocene derivatives, TD-DFT can predict the low-energy, low-intensity d-d transitions and higher-energy, more intense charge-transfer bands. nih.govcore.ac.uk While generally reliable, it has been noted that TD-DFT can sometimes overestimate the intensity of certain transitions. nih.gov

Table 2: Simulated Spectroscopic Data for a Generic Ferrocene Derivative.
Spectroscopic TechniqueCalculated ParameterTypical Calculated ValueAssignment
UV-Vis (TD-DFT)Excitation Energy (λ_max)~440 nmd-d transition (¹E₂ ← ¹A₁)
UV-Vis (TD-DFT)Excitation Energy (λ_max)~325 nmd-d transition (¹E₁ ← ¹A₁)
IR (DFT)Vibrational Frequency~3100 cm⁻¹C-H stretch (Cp ring)
IR (DFT)Vibrational Frequency~2250 cm⁻¹C≡N stretch (Nitrile)
IR (DFT)Vibrational Frequency~1410 cm⁻¹C-C stretch (Cp ring)
IR (DFT)Vibrational Frequency~480-500 cm⁻¹Cp-Fe-Cp tilt/stretch

Design Principles for this compound-Based Systems via Computational Methods

Computational chemistry provides powerful design principles for creating new this compound-based systems with specific electronic, optical, or catalytic properties. By systematically modifying the molecular structure in silico, researchers can predict how these changes will affect the desired properties before undertaking complex synthesis.

One key design principle involves tuning the frontier orbital energies. rsc.org Computational analysis can precisely quantify how different electron-donating or electron-withdrawing substituents on the Cp rings alter the HOMO and LUMO levels. rsc.org For example, adding stronger electron-withdrawing groups could further increase the redox potential, while adding electron-donating groups would lower it. This allows for the rational design of redox-active materials for applications in sensors or molecular switches.

Furthermore, computational models can guide the design of bridged systems for electron transfer applications. mdpi.com By simulating the electronic coupling between two ferrocene units connected by different molecular bridges, it is possible to identify structures that maximize the rate of intramolecular electron transfer. mdpi.com Methods such as Absolutely Localized Molecular Orbital (ALMO) analysis can be used to unravel and quantify the underlying physical effects of substituents, including electrostatics, polarization, and orbital mixing, providing a clear roadmap for molecular design. rsc.org

V. Advanced Applications of Ferroceneacetonitrile and Its Research Derivatives

Catalysis and Organometallic Transformations

The ferrocene (B1249389) scaffold is a cornerstone in the design of sophisticated ligands and catalysts due to its unique stereochemistry, electronic tunability, and rigid structure. Ferroceneacetonitrile is a key starting material for synthesizing ligands where the acetonitrile (B52724) group is transformed into various coordinating functionalities, such as amines, amides, or carboxylic acids, which can then bind to a catalytically active metal center.

Ferrocene-based compounds are effective in both homogeneous and heterogeneous catalysis. researchgate.netresearchgate.net In homogeneous catalysis, the catalyst and reactants exist in the same phase, leading to high activity and selectivity. researchgate.net Derivatives of this compound can be elaborated into soluble ligands for transition metals, participating in a wide array of organic transformations.

Heterogeneous catalysis involves a catalyst in a different phase from the reactants. This approach simplifies catalyst recovery and recycling. Ferrocene-based catalysts can be immobilized on solid supports, such as polymers or silica, to create robust and reusable catalytic systems. The stability and adaptable nature of the ferrocene unit make it well-suited for such applications. researchgate.net

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis with Ferrocene Derivatives

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactants (liquid)Different phase from reactants (solid)
Activity/Selectivity Typically highCan be lower than homogeneous counterparts
Catalyst Recovery Often difficult and energy-intensiveGenerally straightforward (e.g., filtration)
Example Application Soluble ferrocenyl-phosphine complexes in cross-coupling reactionsFerrocene derivatives anchored to solid supports for polymerization

Redox-Switchable Catalysis

A significant area of research is the use of ferrocene derivatives in redox-switchable catalysis. mdpi.com This strategy utilizes the reversible one-electron oxidation of the ferrocene (Fe(II)) core to the ferrocenium (B1229745) (Fe(III)) cation to modulate the activity of a catalyst. mdpi.comnih.gov By incorporating a ferrocene unit into the ligand framework, the electronic properties of the catalytically active metal center can be altered in situ through the application of a chemical or electrochemical stimulus. nsf.gov

Oxidation of the ferrocene moiety makes it more electron-withdrawing, which can increase the Lewis acidity of the coordinated metal center and enhance its catalytic activity for certain reactions. mdpi.com Conversely, reduction back to the neutral ferrocene state can decrease activity or switch the catalyst's selectivity toward a different substrate or product. nsf.gov This "on/off" control allows for temporal regulation of chemical reactions, mimicking the precision of biological enzymatic processes. nsf.gov

For instance, an yttrium alkoxide complex bearing a ferrocene-based phosphine (B1218219) ligand has demonstrated redox-switchable behavior in the ring-opening polymerization of L-lactide. mdpi.com The catalytic activity is significantly influenced by the oxidation state of the iron center in the supporting ligand. mdpi.com

Ferrocene derivatives are considered "privileged structures" in the field of asymmetric catalysis, where the goal is to synthesize one enantiomer of a chiral molecule selectively. rsc.org The unique stereochemical properties of ferrocene, including the potential for planar chirality, make it an excellent scaffold for designing chiral ligands. researchgate.netnih.gov this compound can be used as a starting point to introduce chiral auxiliaries or to create ligands where the substitution pattern on the cyclopentadienyl (B1206354) rings generates planar chirality.

The advantages of using ferrocene-based ligands in asymmetric catalysis include:

Rigidity and Bulk: The ferrocene backbone provides a rigid and sterically defined environment around the metal center, which is crucial for achieving high enantioselectivity. nih.gov

Planar Chirality: 1,2-disubstituted ferrocenes possess planar chirality, which has proven highly effective in inducing asymmetry in a wide range of catalytic reactions. nih.gov

Facile Derivatization: The cyclopentadienyl rings of ferrocene can be easily functionalized, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific transformation. researchgate.netnih.gov

Chiral ferrocenyl ligands have been successfully applied in numerous transition metal-catalyzed reactions, including asymmetric hydrogenations and allylic substitutions, achieving high yields and excellent enantioselectivity. researchgate.netmdpi.com

Derivatives of ferrocene have been extensively investigated as catalysts and initiators in polymerization reactions. mdpi.comnih.gov The redox activity of the ferrocene unit is particularly useful in controlled polymerization techniques. In redox-switchable ring-opening polymerization (ROP), the oxidation state of a ferrocene-containing catalyst can be used to control the polymerization of different monomers in a sequential manner. nsf.gov

For example, a catalyst in its reduced (ferrocene) state might selectively polymerize one type of monomer (e.g., a lactone), while its oxidized (ferrocenium) form is active for another (e.g., an epoxide). nsf.gov This allows for the one-pot synthesis of well-defined block copolymers by simply adding a chemical oxidant or reductant at specific times during the reaction. nsf.govrsc.org This level of control is highly desirable for creating advanced polymeric materials with tailored properties. nsf.gov

Table 2: Example of Redox-Switchable Ring-Opening Polymerization

Catalyst StateMonomer 1 (e.g., L-Lactide)Monomer 2 (e.g., Cyclohexene Oxide)Outcome
Reduced (Ferrocene) PolymerizesInactivePoly(L-lactide) block is formed
Oxidized (Ferrocenium) InactivePolymerizesPoly(cyclohexene oxide) block is formed

Materials Science and Functional Materials Development

The electrochemical and photophysical properties of ferrocene make it a valuable component in the development of functional materials. nih.gov Polymers and other materials incorporating ferrocene units can exhibit stimuli-responsive behavior, making them suitable for a variety of applications, from sensors to smart materials. researchgate.net

Ferrocene-based materials are widely studied for their electroactive and electrochromic properties. Electrochromic materials are substances that change color in response to an applied electrical potential. This effect in ferrocene derivatives stems from the reversible oxidation of the neutral, typically yellow-orange ferrocene unit to the blue-green ferrocenium cation. nih.gov

This color change can be harnessed in devices like smart windows, displays, and sensors. Researchers have developed electrochromic systems using ferrocene-based redox-active ionic liquids (RAILs). In one such system, a ferrocene-based RAIL served as the charge-compensating material alongside a viologen-based RAIL as the electrochromic material. nih.gov The resulting composite showed good coloration efficiency and stability over thousands of cycles. nih.gov

Ferrocene-containing polymers, synthesized from monomers derived from precursors like this compound, are also promising electroactive materials. These polymers combine the redox properties of ferrocene with the processability of polymers, enabling the fabrication of thin films and coatings with tunable electrochromic and electronic properties. mdpi.com

Redox-Responsive Polymers and Gels

Ferrocene-containing polymers and gels are a significant class of "smart" materials that can change their properties in response to a redox stimulus. researchgate.netrsc.org The core of this functionality lies in the reversible one-electron oxidation of the ferrocene unit to the ferrocenium cation. sci-hub.se This conversion induces notable changes in the molecule's properties, including its hydrophobicity, charge, and ability to participate in host-guest interactions. sci-hub.se These changes can be harnessed to trigger macroscopic responses in the bulk material, such as swelling/deswelling, sol-gel transitions, and controlled release of encapsulated molecules. researchgate.netrsc.org

The incorporation of this compound derivatives into polymer backbones or as pendant groups allows for the creation of materials with finely tunable redox responses. For instance, polymers decorated with ferrocene moieties can exhibit reversible solubility changes in different solvents upon oxidation or reduction. Gels cross-linked through ferrocene-containing units can undergo volume phase transitions in response to electrochemical stimuli. researchgate.net A key mechanism often employed in the design of these materials is the host-guest interaction between ferrocene and macrocycles like cyclodextrins. researchgate.netbeilstein-journals.org The neutral ferrocene unit readily forms an inclusion complex with the hydrophobic cavity of cyclodextrin. Upon oxidation to the more hydrophilic ferrocenium cation, this complex dissociates, disrupting the cross-links in a hydrogel and leading to its dissolution. beilstein-journals.org This principle has been widely explored for the development of controlled drug delivery systems. sci-hub.seresearchgate.net

Polymer/Gel SystemStimulusObserved ResponsePotential Application
Ferrocene-modified poly(acrylic acid)Chemical Oxidation (e.g., H2O2)Reversible precipitation/dissolutionRecyclable catalysts, sensors
Hydrogel with ferrocene-cyclodextrin cross-linksElectrochemical OxidationGel-to-sol transitionControlled drug delivery
Ferrocene-containing block copolymersOxidation/ReductionReversible micelle formation/dissociationSmart surfactants, nanocarriers

Molecular Rectifiers and Diodes

The field of molecular electronics aims to use individual molecules or small groups of molecules as active electronic components. Ferrocene and its derivatives, including those conceptually related to this compound, have been investigated as components in molecular rectifiers and diodes due to the electron-donating nature of the ferrocene unit. nih.govresearchgate.net A molecular rectifier is a device that allows electrical current to flow preferentially in one direction, analogous to a conventional semiconductor diode. rug.nl

In the context of molecular rectifiers, ferrocene typically acts as the electron donor part of a donor-bridge-acceptor (D-σ-A) molecular structure. researchgate.net When such a molecule is placed between two electrodes, the asymmetry in its electronic structure can lead to asymmetric current-voltage (I-V) characteristics. rug.nl The nitrile group in this compound, being an electron-withdrawing group, could potentially be part of the acceptor system or be modified to create more complex D-A structures. Research in this area has explored self-assembled monolayers (SAMs) of ferrocene-containing molecules on electrode surfaces. nih.gov The efficiency of a molecular rectifier is often characterized by its rectification ratio, which is the ratio of the forward current to the reverse current at a given voltage. Studies on various ferrocene derivatives have reported significant rectification ratios, demonstrating their potential for use in nanoscale electronic circuits. researchgate.netresearchgate.net

Ferrocene DerivativeDevice ConfigurationRectification RatioReference Finding
Ferrocenyl-alkanethiolSelf-Assembled Monolayer on Gold>100Unidirectional charge transfer properties demonstrated. nih.gov
FerrocenealkylsilaneSelf-Assembled Monolayer on SiliconUp to 150Excellent rectification behavior observed. researchgate.net

Hybrid Materials and Nanocomposites

Hybrid materials and nanocomposites that incorporate this compound derivatives merge the properties of the organometallic compound with those of an inorganic or polymeric matrix. aspbs.comnih.gov This combination can lead to materials with synergistic or entirely new functionalities. Ferrocene units can be integrated into materials like silicas, metal-organic frameworks (MOFs), and carbon nanotubes, imparting redox activity and electronic properties to the bulk material. rsc.org

Supramolecular Chemistry and Host-Guest Systems

The unique shape, size, and electronic properties of the ferrocene moiety make it an excellent building block in supramolecular chemistry. rsc.orgresearchgate.net This field focuses on the chemistry of non-covalent interactions, where molecules are designed to self-assemble into larger, ordered structures. nitrkl.ac.in

This compound as a Building Block in Supramolecular Assemblies

Ferrocene and its derivatives, including this compound, are valued components in the construction of supramolecular architectures. rsc.orgresearchgate.net The ferrocene unit offers several key features: a well-defined and rigid sandwich structure, rotational flexibility between the cyclopentadienyl rings, and reversible redox activity. researchgate.net These attributes allow it to be incorporated into a wide range of self-assembling systems, such as molecular receptors, metal-organic assemblies, and supramolecular polymers. rsc.orgnitrkl.ac.in The nitrile group of this compound can be used as a coordination site for metal ions or as a precursor for other functional groups, further expanding its utility in creating complex supramolecular structures. rsc.org The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and host-guest interactions, leading to the formation of materials with dynamic and often responsive properties. nitrkl.ac.in

Host-Guest Interactions with Macrocyclic Receptors

A cornerstone of ferrocene's role in supramolecular chemistry is its ability to act as a guest molecule that binds within the cavity of a larger host molecule, typically a macrocyclic receptor. rsc.orgfrontiersin.org Common macrocyclic hosts include cyclodextrins, cucurbiturils, calixarenes, and pillararenes. rsc.orgsemanticscholar.orgfrontiersin.org The hydrophobic ferrocene unit fits snugly into the nonpolar cavities of these hosts in aqueous solutions, forming stable inclusion complexes. beilstein-journals.org This host-guest interaction is highly specific and can be switched on and off by changing the redox state of the ferrocene. beilstein-journals.org When the neutral ferrocene is oxidized to the positively charged and more hydrophilic ferrocenium ion, it is expelled from the hydrophobic cavity of the host. sci-hub.sebeilstein-journals.org This reversible binding and release mechanism is a powerful tool for creating stimuli-responsive materials. nih.gov For instance, ferrocene-amino acid macrocycles have been synthesized and shown to act as effective receptors for anions. rsc.org Additionally, ferrocene-based π-conjugated macrocycles have demonstrated unique host-guest interactions where the ferrocenyl unit of one macrocycle nests within the cavity of a neighboring ring. nih.gov

Macrocyclic HostGuest MoietyDriving Force for ComplexationApplication of Interaction
β-CyclodextrinFerroceneHydrophobic interactionsRedox-controlled drug release, self-healing materials sci-hub.sebeilstein-journals.org
Cucurbit[n]urilsFerrocene derivativesHydrophobic and ion-dipole interactionsMolecular switches, responsive gels rsc.orgsemanticscholar.org
Pillar[n]arenesFerrocene derivativesSize and shape complementaritySupramolecular polymers, sensors rsc.orgfrontiersin.org

Electrochemically Responsive Supramolecular Systems

The ability to control supramolecular assemblies with an electrical signal is a major focus of current research, and this compound derivatives are key players in this area. rsc.org By exploiting the reversible electrochemistry of the ferrocene/ferrocenium couple, it is possible to trigger changes in the structure and function of supramolecular systems. semanticscholar.orgsci-hub.se For example, supramolecular polymers can be designed to assemble or disassemble in response to an applied potential. rsc.org This can be achieved by using the ferrocene-cyclodextrin host-guest interaction as a reversible linkage between monomer units. In the reduced state, the monomers associate to form a polymer, while in the oxidized state, the linkages break, and the polymer chain dissociates. This process can be cycled multiple times, leading to materials with switchable properties. Such electrochemically responsive systems have potential applications in areas like smart coatings, sensors, and actuators. rsc.org

Advanced Sensing and Detection Methodologies

Derivatives originating from this compound are integral to the design of next-generation sensors. These sensors leverage the compound's electroactive nature for quantitative analysis across biomedical, industrial, and environmental fields. By modifying electrode surfaces with these ferrocene-based molecules, researchers can fabricate highly sensitive and selective analytical devices. nih.gov

The development of electrochemical sensors based on this compound derivatives hinges on the strategic immobilization of these redox-active molecules onto an electrode surface. The fundamental principle involves monitoring the changes in the electrochemical response of the ferrocene unit upon interaction with a target analyte. mdpi.com The nitrile group of this compound can be chemically transformed to create functionalities suitable for covalent attachment to electrode materials like gold, carbon, or graphene, ensuring the stability and reusability of the sensor.

Research has demonstrated that ferrocene derivatives can be incorporated into various sensor configurations:

Surface Modification: this compound can be chemically modified to introduce groups like thiols or amines, which readily form self-assembled monolayers (SAMs) on gold or platinum electrodes. This creates a well-defined and reproducible sensing interface.

Polymer Films: Derivatives of this compound can be polymerized or entrapped within conductive polymer films on an electrode surface. mdpi.com This approach can amplify the electrochemical signal and enhance the loading of the redox mediator, thereby improving sensor sensitivity. For instance, pyrrole-substituted ferrocene derivatives have been used to create redox polymer films via electropolymerization for the detection of oxoanions. mdpi.com

Nanomaterial Composites: Integrating this compound derivatives with nanomaterials such as carbon nanotubes (CNTs), graphene oxide (GO), or metallic nanoparticles can synergistically enhance sensor performance. nih.gov These nanomaterials provide a large surface area for immobilization and facilitate faster electron transfer between the ferrocene center and the electrode. nih.govresearchgate.net

The design of these sensors allows for detection using various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), which provide sensitive and quantitative measurements of the analyte concentration. mdpi.com

The versatility of this compound as a precursor allows for the synthesis of a wide array of derivatives tailored for specific chemo- and biosensing applications. By introducing specific recognition elements (e.g., amides, ureas, crown ethers) through the modification of the nitrile group, sensors capable of selectively binding to various analytes can be constructed.

Chemosensing: this compound-derived receptors are designed for the detection of ions and small neutral molecules. The binding of an analyte to the receptor site causes a perturbation in the electronic environment of the nearby ferrocene unit, leading to a measurable shift in its redox potential. mdpi.com

Anion Recognition: Amide- and urea-functionalized ferrocene derivatives have shown significant capabilities in selectively binding anions such as phosphate (B84403) (H₂PO₄⁻), acetate (B1210297) (AcO⁻), and chloride (Cl⁻) through hydrogen bonding interactions. mdpi.com Upon binding, a negative shift in the ferrocene redox potential is typically observed, with the magnitude of the shift correlating to the analyte concentration. mdpi.com

Cation Recognition: While less common for nitrile-derived functionalities without further complex modification, the ferrocene scaffold itself can be incorporated into larger macrocyclic structures capable of binding metal cations. mdpi.comresearchgate.net The binding event alters the electron density around the iron center, which is transduced into an electrochemical signal.

Biosensing: In biosensing, this compound derivatives often act as efficient redox mediators, facilitating electron transfer between an enzyme's active site and the electrode surface. nih.govresearchgate.net This is a cornerstone of second-generation biosensors.

Enzyme-Based Sensors: For analytes like glucose or glutamate, a derivative of this compound can be used to shuttle electrons from the redox center of an enzyme (e.g., glucose oxidase) to the electrode. This mediated electron transfer allows the sensor to operate at lower potentials, reducing interference from other electroactive species in the sample. nih.gov

Aptamer-Based Sensors: Ferrocene-labeled nucleic acid aptamers can be designed to change their conformation upon binding to a specific target, such as a protein or small molecule. This conformational change alters the distance between the ferrocene label and the electrode surface, resulting in a measurable change in the electrochemical signal.

The table below summarizes the performance of various electrochemical sensors based on different ferrocene derivatives, illustrating the typical analytes, detection limits, and sensing strategies employed.

Analyte Ferrocene Derivative Type Sensing Principle Limit of Detection (LOD) Reference
Dihydrogen Phosphate (H₂PO₄⁻) Amide-functionalized receptor Anion binding induces potential shift Not Specified mdpi.com
Glutamate Pyrrole-functionalized mediator Enzymatic (Glutamate Oxidase) Not Specified nih.gov
Dopamine (DA) Ferrocene dicarboxylic acid Direct electro-oxidation mediation 0.07 µM mdpi.com
Hydrogen Peroxide (H₂O₂) Ferrocene dicarboxylic acid Direct electro-reduction mediation 0.49 µM mdpi.com
Lead (Pb²⁺) Graphene oxide-ferrocene composite Voltammetric sensing 0.168 µg/L nih.gov
Glucose Ferroceneboronic acid Non-enzymatic binding to diol groups Not Specified mdpi.com

The development of rapid, sensitive, and low-cost methods for monitoring environmental pollutants is a critical area of research. nih.gov this compound and its derivatives offer a promising platform for creating electrochemical sensors for in-situ analysis of environmental contaminants. nih.govnih.gov One study specifically identified this compound as a compound of interest for determination in seawater and soil samples, highlighting its relevance in environmental science. researchgate.net

Derivatives of this compound can be engineered to detect a range of pollutants:

Heavy Metal Ions: By functionalizing the this compound scaffold with chelating agents, selective sensors for toxic heavy metal ions like lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) can be developed. nih.govresearchgate.net The binding of the metal ion at the receptor site is electrochemically transduced by the ferrocene reporter. Composites of ferrocene derivatives with materials like graphene oxide have been successfully used for sensing lead in environmental samples. nih.gov

Pesticides and Herbicides: Immunosensors or aptamer-based sensors can be designed where a this compound derivative acts as the electrochemical label. These sensors can offer high specificity for detecting trace amounts of pesticides in water and food samples.

Industrial Chemicals: Sensors can be tailored to detect organic pollutants or industrial byproducts, such as hydrazine, in water sources. nih.gov The electrocatalytic properties of electrodes modified with ferrocene derivatives can enhance the oxidation signal of the target pollutant, enabling sensitive detection. nih.gov

The robustness and stability of the ferrocene moiety make these sensors suitable for deployment in complex environmental matrices. mdpi.com

The following table presents examples of environmental pollutants detected using sensors based on various ferrocene derivatives.

Pollutant Ferrocene Derivative System Sample Matrix Limit of Detection (LOD) Reference
This compound Direct Immersion Solid-Phase Microextraction Seawater, Soil Not Specified researchgate.net
Lead (Pb²⁺) Graphene Oxide-Ferrocene Composite Environmental Specimens 0.168 µg/L nih.gov
Copper (Cu²⁺) Ferrocene-appended Chalcone Not Specified Not Specified nih.gov
Hydrazine Ferrocene-modified Carbon Paste Electrode Water Samples 33.0 nM nih.gov
Bisphenol A Reduced Graphene Oxide-Ferrocene-Amine/Gold Nanoparticles Not Specified 2 nM nih.gov

Vi. Conclusion and Future Research Directions

Current Challenges and Limitations in Ferroceneacetonitrile Research

Despite the promising attributes of this compound, several challenges and limitations currently impede its full potential. A primary hurdle lies in the scalability of synthetic routes. While numerous methods for its synthesis have been reported in the literature, many are not economically viable for large-scale production, which is a critical factor for industrial applications. Further research into more efficient and cost-effective synthetic methodologies is paramount.

Another significant challenge is the comprehensive understanding of its long-term stability and degradation pathways in various environments. While ferrocene (B1249389) itself is known for its remarkable stability, the introduction of the acetonitrile (B52724) functional group can alter its reactivity and susceptibility to degradation under specific conditions, such as exposure to strong oxidants or prolonged UV irradiation. In-depth studies on its degradation mechanisms are crucial for predicting its performance and lifespan in practical devices.

Furthermore, the precise elucidation of structure-property relationships in this compound derivatives remains an ongoing endeavor. The electrochemical and photophysical properties can be finely tuned by modifying the cyclopentadienyl (B1206354) rings or the acetonitrile moiety. However, a more systematic and predictive understanding of how specific structural modifications influence these properties is needed to design and synthesize novel materials with tailored functionalities. This requires a combination of experimental and computational approaches to build robust predictive models.

A key limitation in the application of ferrocene-based compounds, including this compound, in areas like composite solid propellants is their tendency to migrate and diffuse during storage. This migration can compromise the homogeneity of the material and affect its performance.

Finally, while the electrochemical behavior of this compound is a cornerstone of its utility, a deeper understanding of the electron transfer kinetics and the influence of the surrounding matrix on its redox properties is essential for optimizing its performance in applications such as sensors and molecular electronics.

Emerging Trends and Prospective Avenues for Investigation

The field of this compound research is dynamic, with several emerging trends pointing towards exciting future directions. One of the most promising areas is its application in the development of advanced materials for energy storage. The reversible redox behavior of the ferrocene moiety makes it an attractive candidate for use in redox-flow batteries and supercapacitors. Researchers are actively exploring the design and synthesis of novel this compound-containing polymers and composites to enhance their energy density, power density, and cycling stability.

Another burgeoning area of investigation is the use of this compound as a building block for the construction of sophisticated supramolecular assemblies and functional materials. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the creation of ordered structures with unique optical, electronic, and catalytic properties. The development of this compound-based metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is a particularly active area of research.

The unique photophysical properties of this compound are also being increasingly exploited. Its potential as a photosensitizer in photodynamic therapy and as a component in photoresponsive materials is gaining traction. Future research will likely focus on enhancing its light-harvesting capabilities and understanding the intricate photophysical processes that govern its behavior.

Furthermore, the exploration of this compound in the field of molecular electronics continues to be a frontier of research. Its ability to switch between different oxidation states makes it a candidate for use in molecular wires, switches, and memory devices. Overcoming the challenges of fabricating and integrating these molecules into functional devices at the nanoscale will be a key focus of future investigations.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, fostering collaborations between chemists, materials scientists, physicists, and engineers. The synergy between synthetic organic and organometallic chemistry is crucial for designing and creating novel this compound derivatives with tailored properties.

Collaboration with materials scientists is essential for incorporating these molecules into functional devices and materials. This includes the development of thin films, nanoparticles, and composites with controlled morphology and properties. The expertise of materials scientists in characterization techniques is also vital for understanding the structure-property relationships of these materials.

Physicists and physical chemists can provide valuable insights into the fundamental electronic and photophysical properties of this compound through advanced spectroscopic and computational techniques. Their contributions are critical for developing a deeper understanding of the underlying principles that govern its behavior and for guiding the design of new materials with enhanced performance.

Engineers, particularly in the fields of chemical and electrical engineering, play a pivotal role in translating the fundamental scientific discoveries into practical applications. This includes scaling up the synthesis of this compound, designing and fabricating devices for energy storage and electronics, and evaluating their performance under real-world conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing ferroceneacetonitrile, and how can purity be optimized?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation of ferrocene, followed by nitrile group introduction via nucleophilic substitution. Key steps include strict temperature control (0–5°C during acetylation) and solvent selection (e.g., anhydrous dichloromethane). Purity optimization requires chromatographic purification (silica gel, hexane/ethyl acetate gradient) and spectroscopic validation (¹H NMR, IR). For reproducibility, document solvent drying methods, reagent stoichiometry, and inert atmosphere conditions . Experimental protocols must align with standardized reporting guidelines, including detailed characterization data for major products and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers indicate successful synthesis?

  • Methodological Answer :

  • ¹H NMR : Look for the cyclopentadienyl (Cp) proton splitting pattern (two singlets for substituted Cp rings) and the acetyl methyl group resonance at ~2.4 ppm.
  • IR Spectroscopy : Confirm nitrile group presence via a sharp C≡N stretch at ~2230 cm⁻¹.
  • Cyclic Voltammetry : A reversible one-electron oxidation wave (E₁/₂ ≈ 0.45 V vs. Ag/AgCl) confirms the ferrocene/ferrocenium redox couple.
    Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion confirmation . Ensure spectral data adhere to journal standards, avoiding redundancy between text and figures .

Q. What are the common applications of this compound in catalytic systems, and how do researchers validate its role in reaction mechanisms?

  • Methodological Answer : this compound serves as a redox-active ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings). To validate its role, conduct control experiments excluding the compound and compare reaction yields. Use in-situ FTIR or electrochemical monitoring to track redox state changes during catalysis. Mechanistic studies should include kinetic isotope effects or DFT calculations to corroborate experimental findings .

Advanced Research Questions

Q. How do structural modifications of this compound influence its electrochemical properties, and what experimental approaches can elucidate these relationships?

  • Methodological Answer : Substituents on the Cp ring or nitrile group alter electron density, shifting redox potentials. Use X-ray crystallography to correlate molecular geometry with electrochemical behavior. Employ Marcus theory analysis to quantify electron-transfer kinetics. For systematic comparisons, synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and analyze trends via cyclic voltammetry in varied solvent systems (e.g., dichloromethane vs. acetonitrile) .

Q. What strategies resolve contradictions in reported redox potentials of this compound across different solvent systems?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects or reference electrode inconsistencies. Standardize measurements using IUPAC-recommended reference electrodes (e.g., Fc/Fc⁺ in CH₃CN) and report potentials relative to this baseline. Control ionic strength with supporting electrolytes (e.g., 0.1 M TBAPF₆) and validate results across multiple labs. Use multivariate regression to isolate solvent dielectric constant and donor number impacts .

Q. How can computational modeling complement experimental studies in predicting the reactivity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and redox potentials. Compare computed Mulliken charges with experimental NMR chemical shifts to validate electron distribution models. For reaction pathways, perform transition-state optimization and compare activation energies with kinetic data. Ensure computational protocols are reproducible by documenting basis sets and convergence criteria .

Q. What methodological considerations are critical when designing comparative studies of this compound analogs in bioinorganic chemistry?

  • Methodological Answer : Prioritize analogs with systematic structural variations (e.g., chain length in alkyl-substituted derivatives). Use cell viability assays (MTT) and ROS detection probes to evaluate biological activity. Address solubility limitations by employing co-solvents (e.g., DMSO <1% v/v) and confirm compound stability via HPLC pre/post assay. For in vivo studies, adhere to ethical guidelines and include negative controls .

Key Methodological Standards

  • Data Reporting : Include raw spectroscopic datasets (e.g., NMR integration values) in supplementary materials, with metadata on instrument calibration .
  • Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-lab variability in electrochemical measurements .
  • Ethical Compliance : Disclose funding sources and conflicts of interest per journal guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.